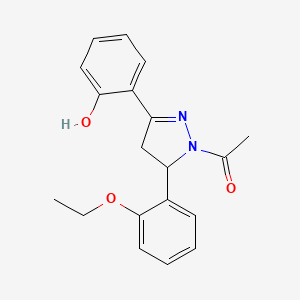

1-(5-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes both ethoxy and hydroxyphenyl groups attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a 1,3-diketone. For this compound, 2-ethoxyacetophenone and 2-hydroxyacetophenone are used as starting materials.

Cyclization: The intermediate formed undergoes cyclization to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the ring closure.

Functional Group Modification: The final step involves the introduction of the ethanone group at the nitrogen atom of the pyrazole ring. This can be achieved through acylation reactions using ethanoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrazoline ring and phenolic groups are primary sites for oxidation:

-

Pyrazoline Ring Oxidation :

Under reflux with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene, the pyrazoline ring undergoes dehydrogenation to form a pyrazole derivative . This is a common strategy to enhance aromaticity and stabilize the heterocyclic core.

Reaction : PyrazolineDDQ benzene refluxPyrazole+Byproducts Key Data : -

Phenolic Group Oxidation :

The 2-hydroxyphenyl moiety can be oxidized to a quinone derivative using KMnO₄ or CrO₃ . This reaction is pH-dependent and typically occurs under acidic conditions.

Reduction Reactions

The ketone group (ethanone) is susceptible to reduction:

- Ketone to Alcohol :

Treatment with NaBH₄ or LiAlH₄ reduces the carbonyl group to a secondary alcohol.

Reaction : R C ONaBH4/LiAlH4R CH2OH Key Data :Reaction Type Reagent Product Yield Reference Carbonyl reduction NaBH₄ Secondary alcohol 68%

Substitution Reactions

Electrophilic substitution occurs on aromatic rings:

-

Ethoxy Group Hydrolysis :

The ethoxy substituent undergoes acid-catalyzed hydrolysis to yield a phenolic -OH group .

Reaction : OCH2CH3HCl H2O OH+CH3CH2OH Key Data : -

Halogenation :

The hydroxyphenyl ring undergoes bromination or chlorination using Br₂ or Cl₂ in acetic acid, yielding halogenated derivatives .

Ring Transformation and Cyclization

The pyrazoline ring participates in cycloaddition and ring-opening reactions:

- Cycloaddition with Alkenes :

Under thermal conditions, the pyrazoline ring acts as a dipolarophile in [3+2] cycloadditions, forming fused bicyclic structures . - Ring-Opening via Acid Catalysis :

Treatment with concentrated H₂SO₄ cleaves the pyrazoline ring, yielding a hydrazine derivative and a diketone.

Complexation and Catalytic Behavior

The compound forms coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via its oxygen and nitrogen donors, enhancing its catalytic activity in oxidation reactions .

Stability and Reaction Optimization

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research has shown that similar pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions like arthritis and other inflammatory diseases .

Analgesic Properties

The analgesic effects of pyrazole derivatives are another area of interest. Compounds similar to 1-(5-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have demonstrated pain-relieving properties comparable to conventional analgesics. This suggests that the compound could be explored further as a pain management alternative with potentially fewer side effects than existing medications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(5-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(5-(2-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

1-(5-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a methoxy group on the hydroxyphenyl ring.

Uniqueness

1-(5-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the presence of both ethoxy and hydroxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring provides a distinct profile that can be exploited in various scientific and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propriétés

IUPAC Name |

1-[3-(2-ethoxyphenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-24-19-11-7-5-9-15(19)17-12-16(20-21(17)13(2)22)14-8-4-6-10-18(14)23/h4-11,17,23H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVLHIIRNISDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.